molecular formula C19H24ClN3O2S B2972194 4-chloro-N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide CAS No. 953965-33-8

4-chloro-N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide

Cat. No. B2972194
CAS RN: 953965-33-8
M. Wt: 393.93
InChI Key: MDKZLJKFOBYKSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide, also known as C21H27ClN4O2S, is a chemical compound that has gained significant attention in the field of scientific research. This compound is used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide involves the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that is essential for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 4-chloro-N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide in lab experiments is its ability to inhibit the growth and proliferation of cancer cells. This makes it a valuable tool in cancer research. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research related to 4-chloro-N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide. One area of research is the development of new derivatives of this compound that have improved efficacy and reduced toxicity. Additionally, future research can investigate the potential use of this compound in combination with other drugs to enhance its anti-cancer properties. Finally, further studies can investigate the potential use of this compound in the treatment of other diseases, such as neurological disorders.

Synthesis Methods

The synthesis of 4-chloro-N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide involves several steps. The first step involves the synthesis of 2-(dimethylamino)-2-(1-methylindolin-5-yl)ethan-1-ol using a Grignard reagent. The second step involves the reaction of this compound with 4-chlorobenzenesulfonyl chloride to form the final product, this compound.

Scientific Research Applications

4-chloro-N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide has been used in various scientific research applications. One of the primary applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can be used to inhibit the growth of cancer cells. Additionally, this compound has also been used in studies related to neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-chloro-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O2S/c1-22(2)19(14-4-9-18-15(12-14)10-11-23(18)3)13-21-26(24,25)17-7-5-16(20)6-8-17/h4-9,12,19,21H,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKZLJKFOBYKSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)Cl)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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